molecular formula C20H24N2O B14141554 N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide

N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide

Cat. No.: B14141554
M. Wt: 308.4 g/mol
InChI Key: AFBPRYFASYWXCS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide is a synthetic organic compound featuring a phenylacetamide core substituted with a 3-methylphenyl group and a piperidine ring. This structure places it within a class of molecules that have demonstrated significant interest in early-stage pharmacological research, particularly as a template for developing central nervous system (CNS) active agents . While the specific biological profile of this compound may require further characterization, structural analogs featuring the acetamide moiety linked to nitrogen heterocycles like piperidine and piperazine have been extensively investigated for their anticonvulsant properties . These related compounds are often evaluated in standard animal models of epilepsy, such as the maximal electroshock (MES) test, which is a mechanism-independent model used to identify compounds that prevent the spread of seizure activity . The presence of the piperidine ring is a common pharmacophoric element in many neuroactive drugs, suggesting potential interactions with neuronal targets such as voltage-gated ion channels . Researchers can leverage this compound as a key intermediate or reference standard in medicinal chemistry programs aimed at designing new ligands for neurological targets. It is also a valuable building block for constructing more complex molecules in organic synthesis. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C20H24N2O/c1-16-9-8-12-18(15-16)21-20(23)19(17-10-4-2-5-11-17)22-13-6-3-7-14-22/h2,4-5,8-12,15,19H,3,6-7,13-14H2,1H3,(H,21,23)

InChI Key

AFBPRYFASYWXCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

Preparation Methods

Alkylation of Piperidine Derivatives

A common route involves alkylating piperidine with halogenated precursors. For example, 2-chloro-1-(3-methylphenyl)ethanone can react with piperidine under basic conditions to form the acetamide backbone.

Procedure :

  • Reagents : Piperidine (1.2 equiv), 2-chloro-1-(3-methylphenyl)ethanone (1.0 equiv), potassium carbonate (2.5 equiv), acetone (solvent).
  • Conditions : Reflux at 60°C for 12–24 hours.
  • Workup : Filter, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
  • Yield : 68–75%.

Key Insight : The use of a biphasic system (acetone/K₂CO₃) minimizes side reactions, enhancing regioselectivity.

Acylation Reactions

Acylation of pre-formed piperidine intermediates with phenylacetyl chloride derivatives offers a modular approach.

Procedure :

  • Intermediate Synthesis : Piperidine is treated with phenylacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Conditions : Stir at 0°C → room temperature for 4–6 hours.
  • Workup : Extract with NaHCO₃, dry over Na₂SO₄, and recrystallize from ethanol.
  • Yield : 82% (purity >95% by HPLC).

Advantage : This method avoids harsh conditions, preserving sensitive functional groups.

Multi-Step Synthesis via Intermediate Formation

A patent (CN113045484B) describes a multi-step strategy involving:

  • Step 1 : Formation of a tert-butyl carbamate-protected piperidine intermediate via Ti(OiPr)₃Cl-mediated coupling.
  • Step 2 : Deprotection with trifluoroacetic acid (TFA) to yield the free amine.
  • Step 3 : Reductive amination with 3-methylphenylacetone using NaBH₃CN.

Optimization :

  • Solvent : THF for Step 1; methanol for Step 3.
  • Yield : 88% for Step 1; 76% overall yield.

Optimization of Reaction Conditions

Solvent and Base Selection

Parameter Optimal Choice Impact on Yield
Solvent Acetone Maximizes solubility of K₂CO₃
Base Potassium carbonate Reduces elimination side reactions
Temperature 60°C Balances reaction rate and decomposition

Data Source : Comparative studies from and.

Catalytic Enhancements

  • Titanium Isopropoxide (Ti(OiPr)₃Cl) : Accelerates coupling in Step 1 (CN113045484B), reducing reaction time by 40%.
  • Phase-Transfer Catalysts : Tributylbenzylammonium chloride (TBAB) improves alkylation efficiency (yield increase: 12%).

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Alkylation 68–75 90–92 High Moderate
Acylation 82 95 Moderate High
Multi-Step 76 98 Low Low

Trade-offs : While multi-step synthesis offers high purity, alkylation is preferred for industrial-scale production due to lower operational complexity.

Recent Advances and Novel Approaches

One-Pot Synthesis

A 2025 study (EvitaChem) demonstrated a one-pot method combining alkylation and acylation using DPPA (diphenylphosphoryl azide) and TEA, achieving 70% yield with reduced purification steps.

Flow Chemistry

Microreactor systems enable continuous synthesis, improving heat transfer and reducing reaction time (50 minutes vs. 12 hours).

Chemical Reactions Analysis

Types of Reactions

A-412997 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

A-412997 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study selective dopamine receptor activation.

    Biology: Investigated for its effects on neuronal activity and cognitive functions.

    Medicine: Explored as a potential therapeutic agent for neurological disorders such as schizophrenia, ADHD, and autism.

    Industry: Utilized in the development of new drugs targeting dopamine receptors.

Mechanism of Action

A-412997 exerts its effects by selectively binding to and activating dopamine D4 receptors. This activation leads to a cascade of intracellular events, including the modulation of cyclic AMP levels and the activation of downstream signaling pathways. The compound’s high selectivity for D4 receptors over other dopamine receptor subtypes makes it a valuable tool for studying the specific roles of D4 receptors in various physiological and pathological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) Reference ID
N-(3-Methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide Likely C20H24N2O 3-Methylphenyl, phenyl, piperidine Amide, tertiary amine ~308.4 (estimated) N/A
N-Phenyl-2-(piperazin-1-yl)acetamide C12H17N3O Phenyl, piperazine Amide, secondary/tertiary amines 219.28
N-(3-Methylheptan-3-yl)-2-piperidin-1-ylacetamide C15H30N2O Branched alkyl (3-methylheptan-3-yl) Amide, piperidine 254.41
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide C25H26F3N3O4S Trifluoromethylphenyl, sulfonyl Amide, sulfonyl, piperidine 521.6
Key Observations:

Piperidine vs. Piperazine: Piperidine (saturated 6-membered ring with one nitrogen) in the target compound contrasts with piperazine (6-membered ring with two nitrogens) in N-Phenyl-2-(piperazin-1-yl)acetamide.

Substituent Effects : The 3-methylphenyl group in the target compound introduces steric hindrance and hydrophobicity, differing from the trifluoromethylphenyl group in ’s compound, which adds electron-withdrawing properties and metabolic stability .

Branched Alkyl vs. Aromatic Chains: The branched alkyl chain in N-(3-Methylheptan-3-yl)-2-piperidin-1-ylacetamide likely increases solubility in nonpolar environments compared to aromatic substituents in the target compound .

Pharmacological and Physicochemical Comparisons

Solubility and Lipophilicity
  • Target Compound : The aromatic rings and methyl group suggest moderate lipophilicity (logP ~3–4), favoring membrane permeability but limiting aqueous solubility.
  • N-Phenyl-2-(piperazin-1-yl)acetamide : Piperazine’s polarity may reduce logP (~2–3), improving solubility but compromising CNS activity .

Biological Activity

N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2OC_{19}H_{24}N_2O with a molar mass of 296.41 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets, particularly neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate glutamate receptors, which are crucial for synaptic transmission and plasticity. Such modulation can potentially lead to therapeutic effects in conditions like anxiety and depression.

Key Mechanisms:

  • Receptor Binding : The compound binds to specific receptor sites, influencing neurotransmitter activity.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmission, thereby affecting the overall neurochemical balance.

Biological Activity Overview

The compound has shown promise in various biological assays, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For example, it exhibited an IC50 value of approximately 0.62 µM against HepG2 liver cancer cells, indicating significant potency compared to standard chemotherapeutic agents. Its mechanism involves inducing G2/M phase arrest in the cell cycle and promoting apoptosis in cancer cells.

Case Studies

  • Neuropharmacological Effects : A study examined the effects of this compound on memory deficits induced by scopolamine in animal models. The results suggested that the compound could prevent neurochemical changes associated with memory impairment, showcasing its potential as a cognitive enhancer .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of derivatives related to this compound. The study found that certain derivatives were effective against Gram-positive bacteria and yeasts, with synergistic effects observed when combined with existing antibiotics like Ciprofloxacin .

Data Tables

Activity Type Tested Pathogens/Cells IC50/MIC Values Remarks
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mLSignificant activity against tested strains
AnticancerHepG2 (liver cancer)IC50: 0.62 µMInduces apoptosis and cell cycle arrest
NeuropharmacologicalScopolamine-induced memory deficitsNot quantifiedPrevents neurochemical changes

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